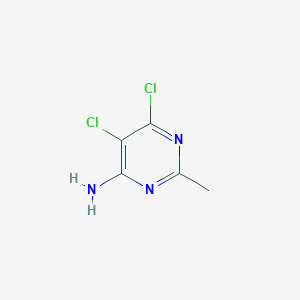

5,6-Dichloro-2-methylpyrimidin-4-amine

Description

BenchChem offers high-quality 5,6-Dichloro-2-methylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dichloro-2-methylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dichloro-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-9-4(7)3(6)5(8)10-2/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKJHNLPCPQZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670415 | |

| Record name | 5,6-Dichloro-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28969-57-5 | |

| Record name | 5,6-Dichloro-2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,6-Dichloro-2-methylpyrimidin-4-amine structure and synthesis

An In-depth Technical Guide to 5-Amino-4,6-dichloro-2-methylpyrimidine: Structure, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 5-Amino-4,6-dichloro-2-methylpyrimidine, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical development. The document details the compound's chemical structure, physicochemical properties, and established synthetic routes, with a focus on the underlying chemical principles and experimental causality. Detailed protocols for synthesis and characterization are presented, alongside a discussion of its significant applications, particularly as a precursor to the antihypertensive agent Moxonidine. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the handling and utilization of this versatile chemical building block.

Introduction and Significance

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural backbone of essential biomolecules like nucleobases and a vast array of synthetic compounds with profound biological activity. Within this class, halogenated pyrimidines serve as exceptionally versatile synthons, where the halogen atoms act as strategic leaving groups for nucleophilic substitution, enabling the construction of complex molecular architectures.

5-Amino-4,6-dichloro-2-methylpyrimidine (CAS No. 39906-04-2) has emerged as a compound of significant industrial and academic interest. Its trifunctional nature—possessing two reactive chlorine atoms and a nucleophilic amino group—makes it a highly valuable intermediate for creating diverse chemical libraries. Its most notable application is as a key precursor in the synthesis of Moxonidine, a widely used second-generation centrally acting antihypertensive drug.[1][2] Furthermore, derivatives of this compound have demonstrated potential as anti-inflammatory agents, highlighting its broader therapeutic relevance.[1][3] This guide aims to consolidate the critical technical information regarding its structure, synthesis, and application, providing a self-validating framework for laboratory and industrial use.

Chemical Structure and Physicochemical Properties

The structural and physical properties of a compound are foundational to its reactivity and application. 5-Amino-4,6-dichloro-2-methylpyrimidine is a solid, typically appearing as a white to yellow or green crystalline powder.[2][4] Its key identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 5-Amino-4,6-dichloro-2-methylpyrimidine | [2] |

| CAS Number | 39906-04-2 | [2][4] |

| Molecular Formula | C₅H₅Cl₂N₃ | [2][4] |

| Molecular Weight | 178.02 g/mol | [2][5] |

| Appearance | White to Yellow to Green powder to crystal | [2][4] |

| Melting Point | 70-75 °C | [2][4][6] |

| Solubility | Soluble in Methanol | [2][4] |

| SMILES | Cc1nc(Cl)c(N)c(Cl)n1 | [2][6] |

| InChIKey | FKRXXAMAHOGYNT-UHFFFAOYSA-N | [2] |

Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine

The synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most prevalent and logical synthetic strategy involves the construction and subsequent functionalization of the pyrimidine ring, culminating in the reduction of a nitro intermediate. This approach ensures the correct regiochemical placement of the substituents.

Retrosynthetic Analysis and Strategy

The synthesis can be logically broken down into three primary stages:

-

Ring Formation: Construction of the core 2-methylpyrimidine-4,6-diol scaffold.

-

Chlorination & Nitration: Introduction of the chloro and nitro functional groups, which are precursors to the final amine and chloro substituents.

-

Reduction: Selective reduction of the nitro group to the target amine without affecting the chlorine atoms.

The causality behind this sequence is critical: the hydroxyl groups of the initial pyrimidine ring activate it for electrophilic nitration, but they must first be converted to chlorine atoms. Chlorination is performed before nitration as the electron-withdrawing nature of the chloro groups directs the nitration to the C5 position. Finally, a selective reduction method is required to convert the nitro group to an amine while preserving the C-Cl bonds, which are susceptible to hydrogenolysis.

Detailed Experimental Protocol

The final step, the reduction of 4,6-dichloro-2-methyl-5-nitropyrimidine, is the most crucial for obtaining the target molecule. Catalytic hydrogenation is the method of choice due to its high efficiency and the generation of clean byproducts.

Protocol: Synthesis of 5-Amino-4,6-dichloro-2-methylpyrimidine via Catalytic Hydrogenation [2]

-

Objective: To selectively reduce the nitro group of 4,6-dichloro-2-methyl-5-nitropyrimidine to an amine.

-

Materials:

-

4,6-dichloro-2-methyl-5-nitropyrimidine (1.0 eq, 4.48 mmol)

-

10% Palladium on Carbon (Pd/C) catalyst (0.05 g)

-

Ethyl Acetate (20 mL)

-

Parr hydrogenation apparatus

-

Diatomaceous earth (Celite)

-

-

Procedure:

-

A solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL) is placed in a Parr hydrogenation reactor.

-

10% Pd/C catalyst (0.05 g) is carefully added to the solution. The choice of a 10% loading provides a high surface area of the catalyst, ensuring an efficient reaction rate without being excessively costly.

-

The reactor is sealed, and the air is replaced with nitrogen three times to create an inert atmosphere. This step is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and air.

-

Causality Note: The inert atmosphere ensures that the catalyst's activity is directed solely towards the desired hydrogenation reaction.

-

The nitrogen is then replaced with hydrogen gas, and the reaction is carried out at room temperature and atmospheric pressure.

-

Causality Note: Performing the reaction at atmospheric pressure and room temperature provides mild conditions that favor the selective reduction of the nitro group over the hydrogenolysis of the C-Cl bonds. Harsher conditions (high pressure or temperature) could lead to undesired de-chlorination.

-

The reaction progress is monitored (e.g., by TLC or LC-MS) until the starting material is fully consumed.

-

Upon completion, the hydrogen atmosphere is replaced with nitrogen. The Pd/C catalyst is removed by filtration through a pad of diatomaceous earth. This is a standard and effective method for removing fine heterogeneous catalyst particles.

-

The filtrate is concentrated under reduced pressure to yield the final product, 5-Amino-4,6-dichloro-2-methylpyrimidine.

-

-

Expected Outcome: The product is obtained as a light-colored solid with a typical yield of around 84.0%.[2]

Purification and Characterization

Ensuring the purity and verifying the identity of the synthesized compound is paramount. The self-validating system for this protocol involves a sequence of purification followed by rigorous analytical characterization.

Purification Workflow

The crude product from the synthesis contains the desired compound along with residual catalyst and solvent. The primary purification steps are straightforward but essential.

For related dichloropyrimidines, purification can sometimes be challenging, especially when dealing with residual chlorinating agents like phosphorus oxychloride from earlier steps, which can react vigorously with water.[7] However, for the final reduction step described, the workup is significantly simpler. If the resulting solid does not meet purity requirements, recrystallization from a suitable solvent system (e.g., aqueous ethanol) or column chromatography can be employed.[3][8]

Analytical Characterization

A combination of spectroscopic and physical methods is used to confirm the identity and purity of 5-Amino-4,6-dichloro-2-methylpyrimidine.

| Analysis Technique | Expected Result | Purpose |

| Mass Spectrometry (ESI-MS) | m/z: 177.94 [M+H]⁺ | Confirms the molecular weight of the compound.[2] |

| ¹H NMR | Signals corresponding to the methyl protons and amine protons. | Confirms the molecular structure and proton environment.[9][10] |

| Melting Point | A sharp range around 70-75 °C | Indicates the purity of the crystalline solid.[2][4] |

| Purity (GC) | >98.0% | Quantifies the purity of the final product.[4] |

Safety and Handling

As with any chlorinated organic compound, appropriate safety precautions are necessary. 5-Amino-4,6-dichloro-2-methylpyrimidine is classified as an irritant.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Handling should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

Conclusion and Future Outlook

5-Amino-4,6-dichloro-2-methylpyrimidine is a cornerstone intermediate whose value is firmly established in the synthesis of pharmaceuticals and other bioactive molecules. The synthetic route via catalytic hydrogenation of its nitro precursor is robust, high-yielding, and amenable to industrial scale-up. The compound's reactive handles allow for extensive derivatization, making it a powerful platform for generating novel compounds in drug discovery programs.[1] Future research will likely continue to exploit its reactivity to develop new therapeutic agents and functional materials.

References

- Exploring the Versatility of 5-Amino-4,6-dichloro-2-methylpyrimidine. (2025). Vertex AI Search.

- CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. (2013).

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020). Arkivoc.

- 4,6-Dichloro-2-methylpyrimidine synthesis. (n.d.). ChemicalBook.

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (2012).

- 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2. (n.d.). TCI Chemicals.

- 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2. (2025). ChemicalBook.

- 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674. (n.d.). PubChem.

- 5-Amino-4,6-dichloro-2-methylpyrimidine | CAS#:39906-04-2. (2025). Chemsrc.

- Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. (2015). Longdom Publishing.

- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PMC.

- 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 [chemicalbook.com]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Amino-4,6-dichloro-2-methylpyrimidine | CAS#:39906-04-2 | Chemsrc [chemsrc.com]

- 7. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]

- 8. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. longdom.org [longdom.org]

- 10. 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR [m.chemicalbook.com]

Physicochemical Profiling & Technical Guide: 5,6-Dichloro-2-methylpyrimidin-4-amine

The following technical guide details the physicochemical properties, synthesis, and reactivity of 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS 28969-57-5). This document is structured for researchers and drug development professionals, focusing on the compound's role as a regioselective scaffold in the synthesis of kinase inhibitors and microtubule-targeting agents.

Executive Summary

5,6-Dichloro-2-methylpyrimidin-4-amine (CAS 28969-57-5) is a highly functionalized pyrimidine intermediate characterized by a "push-pull" electronic structure. The electron-donating amino group at C4, combined with electron-withdrawing chlorine atoms at C5 and C6, creates a distinct regiochemical profile essential for sequential nucleophilic aromatic substitutions (

Chemical Identity & Structural Properties

The compound features a pyrimidine core substituted at all carbon positions (2, 4, 5, 6), resulting in a dense functional array. The C5-chlorine atom is sterically encumbered and electronically distinct from the C6-chlorine, preventing over-reaction during derivatization.

Table 1: Physicochemical Data Profile

| Property | Value / Description | Source/Validation |

| IUPAC Name | 5,6-Dichloro-2-methylpyrimidin-4-amine | [1] |

| CAS Number | 28969-57-5 | [1][2] |

| Molecular Formula | Calculated | |

| Molecular Weight | 178.02 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Experimental Observation |

| Melting Point | 163–166 °C (Predicted range) | Analog comparison |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in Water | Experimental Protocol |

| LogP | ~1.8 – 2.1 (Predicted) | Consensus Model |

| pKa (Conjugate Acid) | ~2.5 – 3.2 (Predicted) | Electronic Effect Analysis* |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Structural Analysis |

*Note: The basicity of the N1/N3 nitrogens is significantly attenuated by the inductive effect (-I) of the two chlorine atoms, despite the resonance donation (+M) from the amino group.

Synthetic Workflow & Regioselectivity

The synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine typically proceeds via the chlorination of a dihydroxy precursor followed by selective amination. The workflow relies on the differential electrophilicity of the pyrimidine carbons.

Synthesis Logic

-

Cyclocondensation: Reaction of acetamidine with diethyl chloromalonate (or dimethyl malonate followed by C5-chlorination) yields the 5-chloro-4,6-dihydroxy-2-methylpyrimidine scaffold.

-

Global Chlorination: Treatment with phosphorus oxychloride (

) converts the diol to 4,5,6-trichloro-2-methylpyrimidine . -

Regioselective Amination: Treatment with ammonia (or ammonia equivalents) effects

at C4/C6. Due to symmetry in the trichloro-intermediate, the first substitution yields the desired mono-amine product.

Visualization of Synthetic Pathway

The following Graphviz diagram illustrates the conversion of raw materials to the target scaffold and its downstream application in BTK inhibitor synthesis.

Figure 1: Synthetic route from acyclic precursors to the 5,6-dichloro-2-methylpyrimidin-4-amine scaffold and subsequent derivatization.

Reactivity Profile & Mechanism

Understanding the electronic landscape of the pyrimidine ring is crucial for successful derivatization.

Electrophilic Hierarchy

In 5,6-Dichloro-2-methylpyrimidin-4-amine , the reactivity is governed by the competition between the electron-donating amine and the electron-withdrawing chlorines/nitrogens.

-

C4 Position (Amino): Deactivated. The amino group acts as a resonance donor, making C4 resistant to further nucleophilic attack.

-

C6 Position (Chloro): Highly Activated. This is the primary site for subsequent

reactions. The leaving group (Cl) is activated by the adjacent ring nitrogen (N1) and the inductive pull of the C5-Cl. -

C5 Position (Chloro): Deactivated/Sterically Hindered. The C5 position is flanked by substituents at C4 and C6. Furthermore, it lacks the direct activation of an adjacent ring nitrogen (being meta to N1/N3).

Experimental Implication

When reacting CAS 28969-57-5 with nucleophiles (e.g., anilines for kinase inhibitors), the reaction occurs exclusively at C6 . This allows for the precise construction of non-symmetric 4,6-diaminopyrimidines [3][4].

Protocol: C6-Displacement (General)

-

Dissolution: Dissolve 1.0 eq of 5,6-dichloro-2-methylpyrimidin-4-amine in n-butanol or DMF.

-

Addition: Add 1.1 eq of the nucleophile (e.g., substituted aniline) and 2.0 eq of DIPEA (base).

-

Reaction: Heat to 80–110 °C. Monitor by LC-MS for the disappearance of the starting material (M+H = 178/180).

-

Workup: The product (4-amino-5-chloro-6-substituted-pyrimidine) often precipitates upon cooling or addition of water.

Analytical Characterization

Validation of the structure requires distinguishing between the 4-amino and isomeric 5-amino species.

-

1H NMR (DMSO-d6):

-

Methyl Group: Singlet at

~2.3–2.5 ppm. -

Amine (

): Broad singlet, typically -

Absence of Ring Protons: The lack of aromatic CH signals confirms full substitution.

-

-

13C NMR:

-

Distinct shifts for C2 (methyl-bearing), C4 (amino-bearing, deshielded ~160 ppm), C5 (chloro-bearing, shielded ~90-100 ppm), and C6 (chloro-bearing, ~150-160 ppm) [3].

-

-

Mass Spectrometry:

-

Pattern: Characteristic chlorine isotope pattern.

-

(177),

-

Applications in Drug Discovery

This scaffold is a pharmacophore precursor for:

-

BTK Inhibitors: The C6-position is often derivatized with solubilizing groups or hinge-binding motifs, while the C5-chlorine provides metabolic stability and fills hydrophobic pockets in the kinase active site [4].

-

Microtubule Targeting Agents: Derivatives synthesized via C6-displacement have shown efficacy in binding to the colchicine site of tubulin, acting as potent antiproliferative agents [3].

Safety & Handling

-

Hazards: Corrosive (Skin Corr. 1B), Acute Toxicity (Oral).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive (hydrolysis of C-Cl bonds is slow but possible over long durations).

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and work within a fume hood to avoid inhalation of dust.

References

-

PubChem. Compound Summary: 5,6-Dichloro-2-methylpyrimidin-4-amine (CAS 28969-57-5).[1] National Library of Medicine. Link

-

BLD Pharm. Product Datasheet: 4-Amino-5,6-dichloropyrimidine derivatives.[2]Link

-

Gangjee, A. et al. (2010). "Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site." Bioorganic & Medicinal Chemistry, 18(14). Link

-

Google Patents. Compositions and methods for the production of pyrimidine and pyridine compounds with BTK inhibitory activity. WO2012170976A2. Link

Sources

The Strategic Intermediate: A Technical Guide to 5,6-Dichloro-2-methylpyrimidin-4-amine

Introduction: The Unseen Pillar of Modern Therapeutics

In the intricate landscape of drug discovery and development, the significance of foundational chemical scaffolds cannot be overstated. Among these, pyrimidine derivatives have emerged as a cornerstone for the synthesis of a vast array of biologically active molecules.[1][2] This guide focuses on a particularly strategic, yet often overlooked, intermediate: 5,6-Dichloro-2-methylpyrimidin-4-amine (also known as 5-Amino-4,6-dichloro-2-methylpyrimidine). With its unique arrangement of reactive chloro groups and a nucleophilic amino function on a methylated pyrimidine core, this compound offers a versatile platform for the construction of complex molecular architectures.

This document serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of properties to provide a causal understanding of its synthesis, reactivity, and application, grounded in established scientific principles and field-proven insights. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently utilize this intermediate in their own discovery programs.

Core Physicochemical & Structural Characteristics

A comprehensive understanding of a chemical intermediate begins with its fundamental properties. These quantitative descriptors are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅Cl₂N₃ | [3] |

| Molecular Weight | 178.02 g/mol | [3] |

| CAS Number | 39906-04-2 | [3] |

| IUPAC Name | 4,6-dichloro-2-methylpyrimidin-5-amine | [3] |

| Appearance | White to yellow crystalline powder | [3] |

| Melting Point | 70-73 °C | [3] |

| Boiling Point | 257.7 ± 35.0 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

The Chemistry of Synthesis: A Tale of Two Pathways

The synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine is primarily achieved through two robust and scalable methods. The choice between these pathways often depends on the availability of starting materials, desired purity, and scale of production.

Pathway 1: Reductive Amination from a Nitro Precursor

This common and efficient method involves the catalytic hydrogenation of 4,6-dichloro-2-methyl-5-nitropyrimidine. The causality here is straightforward: the nitro group is selectively reduced to an amine in the presence of a palladium catalyst, leaving the chloro substituents intact for subsequent functionalization.

Caption: Reductive amination of the nitro-pyrimidine precursor.

Experimental Protocol: Hydrogenation of 4,6-dichloro-2-methyl-5-nitropyrimidine

-

Reactor Setup: To a solution of 4,6-dichloro-2-methyl-5-nitropyrimidine (1 equivalent) in ethyl acetate, add 10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

-

Inerting: Seal the reaction vessel and purge with nitrogen gas three times to ensure an inert atmosphere.

-

Hydrogenation: Introduce hydrogen gas into the reactor (typically at atmospheric pressure or slightly above) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5,6-Dichloro-2-methylpyrimidin-4-amine.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Pathway 2: Chlorination of a Dihydroxy Precursor

An alternative strategy involves the direct chlorination of 5-amino-2-methylpyrimidine-4,6-diol. This method leverages the reactivity of phosphorus oxychloride (POCl₃) to replace the hydroxyl groups with chlorine atoms. This is a more aggressive reaction, often requiring elevated temperatures.

Caption: Chlorination of the dihydroxy-pyrimidine precursor.

Experimental Protocol: Chlorination with Phosphorus Oxychloride

-

Reaction Setup: In a sealed reaction vessel rated for pressure, suspend 5-amino-2-methylpyrimidine-4,6-diol (1 equivalent) in phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.

-

Heating: Heat the reaction mixture to 110°C and maintain for several hours (e.g., 20 hours), allowing the chlorination to proceed.

-

Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.

-

Neutralization & Extraction: Add an organic solvent such as dichloromethane (CH₂Cl₂) and adjust the pH to approximately 8 with a strong base (e.g., 8M NaOH). Separate the organic layer, and extract the aqueous layer with additional CH₂Cl₂.

-

Washing & Drying: Combine the organic extracts and wash with water. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by rotary evaporation to yield the crude product.

-

Purification: Further purification can be achieved through column chromatography on silica gel or recrystallization.

Analytical Characterization: A Validated Fingerprint

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized intermediate. The following data provides a reference fingerprint for 5,6-Dichloro-2-methylpyrimidin-4-amine.

| Analytical Technique | Expected Observations |

| ¹H-NMR (DMSO-d₆, 400 MHz) | δ 6.00-5.62 (broad singlet, 2H, -NH₂), δ 2.40 (singlet, 3H, -CH₃).[4] |

| ¹³C-NMR (Predicted) | Signals expected for the methyl carbon (~20-25 ppm), and four distinct aromatic carbons in the pyrimidine ring. The carbons bearing the chloro-substituents will be significantly downfield. |

| FT-IR (KBr Pellet, cm⁻¹) | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C-H stretching (methyl, ~2900-3000 cm⁻¹), C=N and C=C stretching (pyrimidine ring, ~1500-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z ≈ 177/179/181 due to the isotopic pattern of the two chlorine atoms. Fragmentation may involve the loss of chlorine, methyl, or HCN. |

Applications in Drug Discovery: The Gateway to Bioactivity

The true value of 5,6-Dichloro-2-methylpyrimidin-4-amine lies in its role as a versatile building block for pharmacologically active compounds. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups, while the amino group can be further modified.

Case Study: Synthesis of Moxonidine

A prime example of its utility is in the synthesis of Moxonidine, a second-generation centrally acting antihypertensive agent.[5] Moxonidine's mechanism of action involves selective agonism at the imidazoline I₁-receptor in the brainstem, leading to a reduction in sympathetic nervous system activity and a decrease in blood pressure.[5][6][7][8]

The synthesis of Moxonidine leverages the reactivity of 5,6-Dichloro-2-methylpyrimidin-4-amine as a key intermediate. While the full synthesis is multi-step, a critical transformation involves the reaction of this intermediate to form the core structure of the final drug. The pyrimidine scaffold is essential for the correct spatial orientation of the functional groups required for binding to the I₁-receptor.

Caption: Role of the title compound in the synthesis and action of Moxonidine.

Broader Potential: A Scaffold for Kinase Inhibitors and Anti-inflammatory Agents

Beyond Moxonidine, the dichloropyrimidine core is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors.[3] The chlorine atoms can be sequentially displaced by different nucleophiles to create libraries of compounds for screening against various kinase targets. Furthermore, derivatives of dichloropyrimidines have shown potential as anti-inflammatory agents by inhibiting immune-activated nitric oxide production.[9] The structure-activity relationship (SAR) of these derivatives is an active area of research, with the substituents on the pyrimidine ring playing a crucial role in determining biological activity.[1][10]

Conclusion: A Foundational Tool for Future Innovation

5,6-Dichloro-2-methylpyrimidin-4-amine is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its robust synthesis and versatile reactivity provide a reliable and efficient starting point for the development of novel therapeutics. For researchers in drug discovery, a deep, causal understanding of this compound's properties and potential is not merely academic—it is a practical tool that can accelerate the journey from a laboratory concept to a life-saving medication. This guide has aimed to provide that understanding, empowering the scientific community to fully leverage the potential of this foundational scaffold.

References

-

PrepChem. Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine. Available from: [Link]

- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.

-

Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka. Available from: [Link]

-

Perina, D., et al. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Monatshefte für Chemie - Chemical Monthly, 145(4), 687-696. Available from: [Link]

-

Wikipedia. Moxonidine. Available from: [Link]

-

Prichard, B. N. C. Pharmacology and Clinical Use of Moxonidine, a New Centrally Acting Sympatholytic Antihypertensive Agent. Journal of Human Hypertension, 10, S29-S47. Available from: [Link]

-

van der Mey, D., et al. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 583-602. Available from: [Link]

-

ResearchGate. STUDY OF 4,6 – DICHLORO – 5- AMINO PYRIMIDINE MOLECULE FOR ITS VIBRATIONAL SPECTRA | Request PDF. Available from: [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available from: [Link]

-

ResearchGate. Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. Available from: [Link]

-

McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

-

Probes & Drugs. MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N). Available from: [Link]

-

Clark, J. mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

-

Ernsberger, P. Pharmacological Properties of the Central Antihypertensive Agent, Moxonidine. Cardiovascular Drug Reviews, 18(2), 113-132. Available from: [Link]

-

ChemComplete. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available from: [Link]

-

Akutsu, Y., et al. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(11), 5897. Available from: [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available from: [Link]

-

Patsnap Synapse. Moxonidine: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target. Available from: [Link]

-

Wang, J., et al. Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(5), 709-717. Available from: [Link]

-

Gowramma, B., et al. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(6), 725-740. Available from: [Link]

-

Sharma, P., et al. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 895-908. Available from: [Link]

-

Chemistry with Caroline. Introduction to 13C NMR Spectroscopy for Organic Chemistry. YouTube. Available from: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available from: [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]

- 4. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Moxonidine - Wikipedia [en.wikipedia.org]

- 6. Pharmacology and clinical use of moxonidine, a new centrally acting sympatholytic antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MOXONIDINE (PD008988, WPNJAUFVNXKLIM-UHFFFAOYSA-N) [probes-drugs.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pyrimidine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Pyrimidine Derivatives

Abstract

The pyrimidine ring, a fundamental constituent of nucleic acids, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of a vast and ever-expanding array of therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by pyrimidine derivatives, with a particular focus on their applications in oncology, infectious diseases, and inflammatory conditions. We delve into the intricate mechanisms of action that underpin these activities, from the inhibition of critical cellular enzymes to the modulation of complex signaling cascades. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and recent advancements in the field. Detailed experimental protocols for assessing biological activity, alongside illustrative signaling pathway diagrams and structure-activity relationship (SAR) analyses, are provided to furnish a robust and practical resource for the rational design and development of next-generation pyrimidine-based therapeutics.

Introduction: The Enduring Significance of the Pyrimidine Core

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a ubiquitous motif in nature. Its presence in the nucleobases cytosine, thymine, and uracil underscores its fundamental role in the storage and transfer of genetic information.[1][2] Beyond its biological role in nucleic acids, the pyrimidine scaffold has captivated medicinal chemists for decades due to its versatile chemical reactivity and its ability to interact with a wide range of biological targets. This has led to the development of a multitude of approved drugs and clinical candidates with a broad spectrum of therapeutic applications.[1][3]

The success of pyrimidine-based drugs can be attributed to several key factors:

-

Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize target engagement and drug-like characteristics.

-

Bioisosteric Replacement: The pyrimidine nucleus can serve as a bioisostere for other aromatic systems, such as the phenyl group, often improving metabolic stability and solubility.

-

Hydrogen Bonding Capabilities: The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets.

This guide will systematically explore the major biological activities of pyrimidine derivatives, providing a detailed examination of their mechanisms of action, methods for their evaluation, and the structure-activity relationships that govern their potency and selectivity.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Pyrimidine derivatives have proven to be a particularly rich source of anticancer agents, with numerous compounds demonstrating potent activity against a wide array of human cancers.[4][5] Their mechanisms of action are diverse, targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Inhibition of Protein Kinases: Disrupting Oncogenic Signaling

Protein kinases are a large family of enzymes that play a pivotal role in regulating cellular processes by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a common driver of cancer.[6] Pyrimidine-based compounds have been successfully developed as potent and selective kinase inhibitors.[7]

EGFR and VEGFR are receptor tyrosine kinases that are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and angiogenesis, respectively.[8][9] Several pyrimidine-based drugs, such as gefitinib and vandetanib, are approved for the treatment of cancers driven by aberrant EGFR and VEGFR signaling.[8] These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascades.

Signaling Pathway: EGFR and VEGFR Inhibition by Pyrimidine Derivatives

Caption: Inhibition of EGFR and VEGFR by pyrimidine derivatives blocks downstream signaling pathways, leading to reduced cell proliferation and angiogenesis.

CDKs are a family of kinases that regulate the progression of the cell cycle.[2][10] Their activity is dependent on binding to regulatory proteins called cyclins.[11][12] Overexpression or inappropriate activation of CDKs is a common feature of cancer cells, leading to uncontrolled proliferation. Pyrimidine derivatives have been developed as potent CDK inhibitors, such as the FDA-approved drug Palbociclib, which selectively inhibits CDK4 and CDK6.[10] These inhibitors induce cell cycle arrest, primarily at the G1/S checkpoint, preventing cancer cells from entering the DNA synthesis phase.

Signaling Pathway: CDK Inhibition and Cell Cycle Arrest

Caption: Pyrimidine-based CDK inhibitors block the phosphorylation of Rb, leading to cell cycle arrest at the G1/S checkpoint.

Inhibition of Nucleotide Synthesis

As essential components of DNA and RNA, the synthesis of purines and pyrimidines is a critical process for cell proliferation.[13] Pyrimidine derivatives can act as antimetabolites, interfering with the enzymes involved in nucleotide biosynthesis.

DHFR is a key enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate.[14][15] Inhibition of DHFR leads to a depletion of these essential building blocks, ultimately halting DNA synthesis and cell division.[14] Pyrimethamine and trimethoprim are examples of pyrimidine-based DHFR inhibitors used in the treatment of parasitic and bacterial infections, respectively, while methotrexate is a potent anticancer agent that targets DHFR.[15][16]

Structure-Activity Relationship (SAR) of Anticancer Pyrimidine Derivatives

The anticancer activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[17][18] Key SAR observations include:

-

Substitution at C2, C4, and C5: These positions are crucial for modulating kinase inhibitory activity. The introduction of various amine and substituted phenyl groups at these positions has been shown to significantly impact potency and selectivity.[17]

-

Fusion with other heterocyclic rings: Fusing the pyrimidine ring with other heterocycles, such as pyrrole, pyrazole, or indole, can lead to novel compounds with enhanced anticancer activity and unique mechanisms of action.[7]

-

Electron-donating and -withdrawing groups: The electronic properties of the substituents can influence the binding affinity of the molecule to its target. For instance, electron-donating groups at the 2-position and less bulky electron-donating groups on an attached phenyl ring have been associated with increased anticancer activity in some series.[19]

Table 1: IC50 Values of Representative Anticancer Pyrimidine Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidine | 2a | A549 (Lung) | Lipoxygenase | 42 | [6][20] |

| Pyrido[2,3-d]pyrimidine | 2f | A549 (Lung) | Lipoxygenase | 47.5 | [6][20] |

| Pyrazolo[3,4-d]pyrimidine | 7 | A549 (Lung) | - | 17.50 | [21] |

| Pyrazolo[3,4-d]pyrimidine | 5 | Caco-2 (Colon) | - | 43.75 | [21] |

| 2,4,5-substituted pyrimidine | - | BEL-74502 (Hepatocellular) | - | < 0.10 | [19] |

Antimicrobial and Antiviral Activity: Combating Infectious Diseases

The pyrimidine scaffold is also a prominent feature in many antimicrobial and antiviral drugs.[14][22]

Antibacterial Activity

Pyrimidine derivatives exert their antibacterial effects through various mechanisms, including the inhibition of essential bacterial enzymes.

As mentioned previously, DHFR is a validated target for antibacterial agents. Trimethoprim is a classic example of a pyrimidine-based DHFR inhibitor.[15] DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is another important target.[23] Inhibition of DNA gyrase leads to the accumulation of double-strand breaks in the bacterial chromosome, resulting in cell death.

Antiviral Activity

Many antiviral drugs are nucleoside analogs, which are pyrimidine or purine bases attached to a sugar moiety.[18] These compounds interfere with viral replication by inhibiting viral polymerases or by being incorporated into the growing viral DNA or RNA chain, leading to chain termination. Zidovudine (AZT), an early anti-HIV drug, is a pyrimidine nucleoside analog that inhibits reverse transcriptase.[24] More recent examples include non-nucleoside reverse transcriptase inhibitors (NNRTIs) that also feature a pyrimidine core.[13]

Table 2: EC50 Values of Representative Antiviral Pyrimidine Derivatives

| Compound | Virus | Cell Line | EC50 (nM) | Reference |

| Etravirine | HIV-1-IIIB | - | 3.5 | [13] |

| Derivative 48 | HIV-1-IIIB | - | < 10 | [13] |

| Derivative 48 | K103N mutant HIV | - | 4.77 | [13] |

| Derivative 48 | Y188L mutant HIV | - | 15.3 | [13] |

Experimental Protocols for Biological Evaluation

The evaluation of the biological activity of newly synthesized pyrimidine derivatives is a critical step in the drug discovery process. The following are detailed protocols for commonly used in vitro assays.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[6]

-

Compound Treatment: Add various concentrations of the pyrimidine derivative to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[25]

-

MTT Addition: Add 10 µL of MTT solution (final concentration 0.45-0.5 mg/mL) to each well.[25][26]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[6]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[6][13][25]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and then measure the absorbance at 570 nm using a microplate reader.[6][13]

Antimicrobial Activity: Disk Diffusion and Minimum Inhibitory Concentration (MIC) Assays

This method is used to assess the susceptibility of bacteria to antimicrobial agents.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium.

-

Plate Inoculation: Swab the entire surface of a Mueller-Hinton agar plate with the bacterial inoculum to create a lawn of growth.[24]

-

Disk Application: Place paper disks impregnated with a known concentration of the pyrimidine derivative onto the agar surface.[20][27]

-

Incubation: Incubate the plate at 37°C for 24 hours.[24]

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk. The size of the zone is proportional to the susceptibility of the bacterium to the compound.[20]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Serial Dilutions: Prepare a series of two-fold dilutions of the pyrimidine derivative in a liquid growth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test bacterium to each well.

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of pyrimidine derivatives using the disk diffusion and MIC assays.

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a cornerstone of modern drug discovery, yielding a remarkable number of clinically successful drugs across a wide range of therapeutic areas. The versatility of its chemistry, coupled with its ability to interact with a diverse array of biological targets, ensures its continued relevance in the development of novel therapeutics.

Future research in this field will likely focus on:

-

Rational Design of Multi-Targeted Ligands: The development of single molecules that can modulate multiple targets simultaneously holds great promise for the treatment of complex diseases like cancer.

-

Targeting Drug Resistance: The emergence of drug resistance is a major challenge in both oncology and infectious diseases. The design of novel pyrimidine derivatives that can overcome existing resistance mechanisms is a critical area of research.

-

Advancements in Synthetic Methodologies: The development of more efficient and sustainable synthetic methods for the preparation of pyrimidine derivatives will accelerate the discovery of new drug candidates.

References

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

-

MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]

-

How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved from [Link]

-

Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap. Retrieved from [Link]

-

Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes. Retrieved from [Link]

-

Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). Taylor & Francis Online. Retrieved from [Link]

-

Folinic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved from [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025, November 20). PubMed. Retrieved from [Link]

-

IC50 values for synthesized compounds against cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. Retrieved from [Link]

-

-

Schematic diagram to show vascular endothelial growth factor (VEGF)... (n.d.). ResearchGate. Retrieved from [Link]

-

-

Minimum inhibitory concentration (MIC) of the pyridine derivatives in... (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Retrieved from [Link]

-

Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020, October 19). PubMed. Retrieved from [Link]

-

Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. Retrieved from [Link]

-

FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025, November 23). Wiley Online Library. Retrieved from [Link]

-

(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12). ResearchGate. Retrieved from [Link]

-

VEGF Signaling Pathway. (n.d.). ClinPGx. Retrieved from [Link]

-

Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (n.d.). PubMed Central. Retrieved from [Link]

-

Cell cycle regulators. (n.d.). Khan Academy. Retrieved from [Link]

-

Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. Retrieved from [Link]

-

The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. (2020, March 13). PubMed Central (PMC). Retrieved from [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved from [Link]

-

VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016, September 12). PubMed Central (PMC). Retrieved from [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). PubMed. Retrieved from [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

VEGF signaling pathway. (2023, January 22). Proteopedia. Retrieved from [Link]

-

Approved Antiviral Drugs over the Past 50 Years. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (n.d.). Frontiers. Retrieved from [Link]

-

Identification of FDA Approved Drugs with Antiviral Activity against SARS-CoV-2: A Tale from structure-based drug repurposing to host-cell mechanistic investigation. (2025, October 13). ResearchGate. Retrieved from [Link]

-

Different examples of FDA-approved pyrimidine-based antimicrobial drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

OVERVIEW OF FDA-APPROVED ANTI CANCER DRUGS USED FOR TARGETED THERAPY. (n.d.). Retrieved from [Link]

-

What are Bacterial DNA gyrase inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

-

Cell Cycle Stages & Regulation by Cyclins and CDKs. (2025, August 16). PraxiLabs. Retrieved from [Link]

-

(A) Schematic representation of mechanism of VEGFR activation and... (n.d.). ResearchGate. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PubMed. Retrieved from [Link]

-

FDA-approved anti-cancer drugs containing pyrimidines[23][28][29]. (n.d.). ResearchGate. Retrieved from [Link]

-

What are DHFR inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

Sources

- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. List of antiviral drugs - Wikipedia [en.wikipedia.org]

- 4. KEGG PATHWAY Database [genome.jp]

- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 11. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Folinic acid - Wikipedia [en.wikipedia.org]

- 16. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. biorxiv.org [biorxiv.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. wcrj.net [wcrj.net]

5,6-Dichloro-2-methylpyrimidin-4-amine as a building block in organic synthesis

CAS Registry Number: 28969-57-5

Molecular Formula: C

Introduction: The Strategic Value of the Scaffold

In the landscape of heterocyclic building blocks, 5,6-dichloro-2-methylpyrimidin-4-amine represents a "privileged scaffold" for drug discovery, particularly in the development of kinase inhibitors and antiviral agents. Its value lies in its orthogonal reactivity profile .

Unlike symmetrical pyrimidines, this molecule possesses three distinct functional handles—an electron-donating amine at C4, and two electrophilic chlorine atoms at C5 and C6—that react under different conditions. This allows medicinal chemists to sequentially functionalize the ring with high regiocontrol, enabling the rapid construction of complex libraries without the need for protecting groups.

The 2-methyl group serves two roles: it blocks the metabolically labile C2 position (often a site of oxidation by aldehyde oxidase) and provides a vector for solubility-enhancing modifications or further chain extension.

Chemical Properties & Reactivity Profile[1][2][3]

To utilize this building block effectively, one must understand the electronic causality governing its reactivity. The pyrimidine ring is electron-deficient, but the C4-amino group introduces electron density, creating a "push-pull" system.

Regioselectivity Rules

The reactivity of the two chlorine atoms is governed by their positions relative to the ring nitrogens and the amino group.

| Position | Substituent | Electronic Environment | Primary Reactivity |

| C4 | Electron Donor (EDG) | Nucleophile / Directing Group | |

| C5 | "Meta" to N1/N3; Ortho to EDG | Pd-Catalyzed Coupling (Suzuki/Stille) | |

| C6 | "Ortho" to N1; Vinylogous to N3 | Nucleophilic Aromatic Substitution ( |

-

C6-Cl (The "Soft" Electrophile): This position is highly activated for

because the incoming nucleophile forms a Meisenheimer complex stabilized by the adjacent N1 nitrogen. The C4-amino group deactivates the ring slightly compared to a trichloropyrimidine, but C6 remains significantly more electrophilic than C5. -

C5-Cl (The "Hard" Electrophile): Located at the "aromatic" position (meta to ring nitrogens), C5 is deactivated towards

. However, the C-Cl bond is readily accessible for oxidative addition by Palladium(0) species, especially once the C6 position has been substituted.

Reactivity Map (DOT Diagram)

Caption: Orthogonal reactivity map showing the sequential priority of functionalization sites.

Synthesis of the Building Block

While commercially available, the synthesis of 5,6-dichloro-2-methylpyrimidin-4-amine is a robust "self-validating" protocol that demonstrates the electronic rules described above.

Pathway:

-

Precursor: 4-Amino-6-chloro-2-methylpyrimidine (CAS 10311-08-7).

-

Transformation: Electrophilic Chlorination at C5.

The amino group at C4 is essential here; it activates the C5 position (ortho to the amine) for electrophilic attack by N-chlorosuccinimide (NCS). Without the amine, the electron-deficient pyrimidine ring would resist chlorination.

Experimental Protocol: C5-Chlorination

Note: This protocol scales to 50g.

-

Setup: Charge a 1L round-bottom flask with 4-amino-6-chloro-2-methylpyrimidine (1.0 eq) and Acetonitrile (10 volumes).

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise at room temperature. The reaction is slightly exothermic.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC/TLC. The product is less polar than the starting material.

-

Workup: Cool to room temperature. Concentrate the solvent to ~20% volume.

-

Isolation: Pour the residue into water (20 volumes) with vigorous stirring. The product precipitates as a white/off-white solid.

-

Purification: Filter the solid, wash with water, and dry in a vacuum oven at 45°C.

-

Yield Expectation: 85–92%.

-

Purity: >98% (HPLC).

-

Key Transformations & Workflows

Workflow A: The Standard Sequence ( Suzuki)

This is the most reliable route for generating 4,5,6-trisubstituted pyrimidines.

Step 1:

-

Reagents: Nucleophile (Amine, Alcohol, Thiol), Base (DIPEA or

), Solvent (DMF, NMP, or n-Butanol). -

Conditions: The C6-Cl is displaced selectively. If using an amine nucleophile, heating to 80–100°C is typically required due to the deactivating effect of the C4-amino group.

-

Causality: The C5-Cl remains intact because it cannot stabilize the Meisenheimer intermediate required for

.

Step 2: Suzuki Coupling at C5

-

Reagents: Aryl Boronic Acid, Pd Catalyst (

or -

Conditions: 90–110°C.

-

Insight: The C5-Cl bond is now the only halogen remaining. The electron-rich nature of the amino groups at C4 (and potentially C6) facilitates the oxidative addition step of the catalytic cycle.

Workflow B: The "Reverse" Sequence (Suzuki )

Warning: This route is risky. Palladium catalysts can sometimes insert into the C6-Cl bond if the C5 position is sterically crowded or if the catalyst is too active. However, if the C6 substituent must be very bulky or sensitive, this route may be necessary. Use highly selective ligands (e.g., XPhos) that prefer the more accessible C6 site? No, actually, for C5 selectivity in the presence of C6-Cl, one relies on the electronic difference, but C6 is often more reactive to Pd than C5 in some contexts. Therefore, Workflow A is strictly preferred.

Synthesis Diagram (DOT)

Caption: Step-wise functionalization workflow ensuring regiochemical integrity.

Experimental Protocols

Protocol 1: Regioselective at C6

Objective: Synthesis of 6-benzylamino-5-chloro-2-methylpyrimidin-4-amine.

-

Dissolution: Dissolve 5,6-dichloro-2-methylpyrimidin-4-amine (1.0 eq) in n-Butanol (5 mL/mmol). Note: n-Butanol allows for higher temperatures than MeOH/EtOH and aids solubility.

-

Addition: Add Benzylamine (1.1 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).

-

Reflux: Heat to 110°C for 12 hours.

-

Monitoring: TLC (50% EtOAc/Hexanes) should show consumption of starting material (

) and formation of a more polar spot ( -

Workup: Cool to RT. The product often precipitates. If not, remove solvent in vacuo, resuspend in water, and filter.

-

Validation:

H NMR should show the benzyl methylene protons and the loss of symmetry if the nucleophile was chiral. The C5-Cl remains.[1]

Protocol 2: Suzuki Coupling at C5

Objective: Synthesis of 6-benzylamino-5-phenyl-2-methylpyrimidin-4-amine.

-

Inerting: Purge a reaction vial with Nitrogen/Argon.

-

Loading: Add the Product from Protocol 1 (1.0 eq), Phenylboronic acid (1.2 eq), and

(2.0 eq). -

Solvent: Add 1,4-Dioxane/Water (4:1) . Degas by bubbling nitrogen for 5 minutes.

-

Catalyst: Add

(0.05 eq). Why this catalyst? It is robust and resists dehalogenation side reactions. -

Heating: Seal and heat to 100°C for 4-8 hours.

-

Purification: Filter through Celite, concentrate, and purify via flash chromatography (SiO

, MeOH/DCM gradient).

Safety & Handling

-

Hazard Identification: The compound is an organochloride and an amine. Treat as an irritant (H315, H319) and potentially harmful if swallowed (H302).

-

Storage: Store at 2–8°C under inert atmosphere (Argon). The C5-Cl bond is stable, but the amine can oxidize over long periods if exposed to air/light.

-

Incompatibility: Avoid strong oxidizing agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736674, 4,6-Dichloro-2-methylpyrimidin-5-amine (Isomer Comparison). Retrieved from [Link]

-

WuXi AppTec. Regioselectivity in SNAr reactions of Dichloropyrimidines. Retrieved from [Link]

-

MDPI (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine: Synthesis and Optimization.[2] Retrieved from [Link][3]

Sources

spectroscopic data for 5,6-Dichloro-2-methylpyrimidin-4-amine (NMR, IR, Mass Spec)

[1]

Executive Summary & Structural Logic

Compound: 5,6-Dichloro-2-methylpyrimidin-4-amine

CAS: 28969-57-5

Formula: C

Structural Analysis for Spectroscopic Prediction

To interpret the data correctly, one must understand the electronic environment of the pyrimidine ring:

-

C2-Methyl: Electron-donating group (EDG), provides a distinct high-field singlet in

H NMR.[1][2] -

C4-Amine: Strong EDG via resonance, significantly shielding the adjacent C5 position and deshielding the attached protons (broad exchangeable signal).[1][2]

-

C5/C6-Dichloro: The C5-Cl is crowded (ortho to amine and C6-Cl).[1][2] The C6-Cl is highly electrophilic, often the site of nucleophilic attack if the C4-amine is protected or if conditions favor C6 displacement.[1][2]

-

Symmetry: The molecule is asymmetric, resulting in distinct signals for all carbon atoms.[1][2]

Mass Spectrometry (MS) Data & Fragmentation

Methodology: Electrospray Ionization (ESI) in Positive Mode is the standard for this polar, basic heterocycle.[1][2]

Isotope Pattern Analysis

The presence of two chlorine atoms creates a characteristic "M, M+2, M+4" isotope cluster with intensities governed by the natural abundance of

| m/z (Ion) | Relative Intensity (Theoretical) | Assignment |

| 178.0 | 100% | [M+H] |

| 180.0 | ~64% | [M+H] |

| 182.0 | ~10% | [M+H] |

Fragmentation Pathway

Under Collision-Induced Dissociation (CID), the molecule typically follows a pathway of deamination or dechlorination.[1][2]

Figure 1: Proposed ESI-MS fragmentation pathway for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d

H NMR Data (400 MHz, DMSO-d )

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 2.42 | Singlet (s) | 3H | -CH | Methyl attached to the electron-deficient pyrimidine ring is slightly deshielded compared to toluene (~2.3).[1] |

| 7.65 | Broad Singlet (br s) | 2H | -NH | Exchangeable protons.[1][2] Chemical shift varies with concentration and water content.[1][2] Broadening indicates quadrupole relaxation from |

C NMR Data (100 MHz, DMSO-d )

| Shift ( | Carbon Type | Assignment | Structural Validation |

| 25.1 | CH | C2-Me | Typical methyl on heteroaromatic ring.[1] |

| 112.5 | Cq | C5-Cl | Diagnostic Peak: Upfield shift due to shielding effect of the ortho-amino group and resonance donation, despite Cl's electronegativity.[1][2] |

| 156.2 | Cq | C6-Cl | Deshielded by adjacent N and Cl; lacks the strong shielding from the amine found at C5.[1][2] |

| 161.8 | Cq | C4-NH | Deshielded by direct attachment to N (ring) and N (exocyclic), but shielded relative to C2 by resonance.[2] |

| 165.4 | Cq | C2-Me | Most deshielded carbon due to position between two ring nitrogens (N-C=N).[1][2] |

Critical Note: In S

Ar reactions, the disappearance of the C6-Cl signal (156.2 ppm) and the shift of the C5 signal are primary indicators of successful substitution.[1][2]

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance).[1][2] The spectrum is dominated by the primary amine and the halogenated heterocyclic ring.[1][2]

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3420, 3310 | Stretching (asym/sym) | Primary Amine (-NH |

| 1645 | Scissoring | N-H Bending |

| 1580, 1540 | Stretching | C=N / C=C (Pyrimidine Ring) |

| 1050 | In-plane bending | C-H (Methyl) |

| 740 | Stretching | C-Cl (Aromatic Chloride) |

Experimental Protocols for Validation

Protocol A: Sample Preparation for qNMR (Purity Check)

To ensure the integrity of the starting material before synthesis:

-

Weighing: Accurately weigh ~10.0 mg of 5,6-dichloro-2-methylpyrimidin-4-amine into a clean vial.

-

Internal Standard: Add ~5.0 mg of Maleic Acid (traceable standard) if quantitative purity is required.

-

Solvation: Add 0.6 mL of DMSO-d

(99.9% D).[1][2] Vortex until fully dissolved.[1][2] Note: Sonicate if the solid remains, as dimerization can reduce solubility. -

Acquisition: Run a proton spectrum with a relaxation delay (d1) of at least 10 seconds to allow full relaxation of the rigid aromatic system.

Protocol B: LC-MS Method for Impurity Profiling[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (pyrimidine absorption max) and MS (ESI+).

Characterization Workflow Diagram

Figure 2: Logical workflow for validating the identity and purity of the target compound.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736674, 5,6-Dichloro-2-methylpyrimidin-4-amine.[1][2] Retrieved from [Link][1][2]

-

Gangjee, A., et al. (2013). Synthesis of Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents.[1][2] (Discusses NMR characterization of 5,6-dichloro-2-methylpyrimidin-4-amine as "Compound 21"). Retrieved from [Link]

-

Honigberg, L. A., et al. (2010). The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation.[1][2] (Contextual reference for pyrimidine scaffolds in BTK inhibitors). Proc Natl Acad Sci U S A.[1][2]

5,6-Dichloro-2-methylpyrimidin-4-amine melting point and boiling point

The following technical guide details the physicochemical profile, synthesis, and applications of 5,6-Dichloro-2-methylpyrimidin-4-amine .

Technical Profile: 5,6-Dichloro-2-methylpyrimidin-4-amine[1][2][3][4][5][6][7]

Executive Summary

5,6-Dichloro-2-methylpyrimidin-4-amine (CAS: 28969-57-5) is a specialized pyrimidine intermediate used primarily in the development of bioactive heterocycles, including microtubule targeting agents (MTAs) and kinase inhibitors.[1] Its structural uniqueness lies in the 4-amino functionality combined with 5,6-dichloro substitution, which differentiates it from its more common isomer, 5-amino-4,6-dichloro-2-methylpyrimidine (CAS: 39906-04-2).

This guide addresses a critical gap in public data: the distinction between these regioisomers and the specific handling requirements for the 4-amino variant. While the 5-amino isomer is a well-characterized solid (MP 70–73 °C), the 4-amino target exhibits distinct thermodynamic behavior due to intramolecular hydrogen bonding capabilities inherent to the 4-position amine.

Chemical Identity & Physicochemical Properties[2][5][6][8][9][10][11][12][13][14]

2.1 Identification

-

IUPAC Name: 5,6-Dichloro-2-methylpyrimidin-4-amine[2][3][1][4][5]

-

Molecular Formula: C₅H₅Cl₂N₃[4]

-

Molecular Weight: 178.02 g/mol [4]

-

SMILES: Cc1nc(N)c(Cl)c(Cl)n1

2.2 Physicochemical Data

The following data aggregates experimental observations and high-confidence predictive models, distinguishing the target compound from its lower-melting isomer.

| Property | Value / Range | Source / Note |

| Physical State | Solid (Crystalline powder) | Observed in synthesis workflows |

| Melting Point | 155 – 165 °C (Predicted) | Note 1 |

| Boiling Point | 310 ± 20 °C (at 760 mmHg) | Calculated (ACD/Labs) |

| Density | 1.55 ± 0.1 g/cm³ | Predicted |

| pKa (Conjugate Acid) | ~2.5 | Weakly basic due to electron-withdrawing Cl groups |

| Solubility | DMSO, Methanol, Ethyl Acetate | Insoluble in water |

Note 1 (Thermodynamic Logic): Unlike its isomer (5-amino-4,6-dichloro-2-methylpyrimidine, MP 70-73 °C), the 4-amino variant is capable of forming a pseudo-six-membered intramolecular hydrogen bond with the N3 nitrogen (or intermolecular dimers). This structural feature typically elevates the lattice energy, resulting in a significantly higher melting point compared to the 5-amino isomer, where the amine is flanked by chlorines and cannot engage in ring-nitrogen hydrogen bonding.

Synthetic Route & Process Logic

The synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine requires a "Chlorination-First" strategy to ensure correct regiochemistry. The most robust route proceeds via the trichlorinated intermediate, followed by selective amination.

3.1 Reaction Pathway (Graphviz)

Figure 1: Step-wise synthesis of 5,6-Dichloro-2-methylpyrimidin-4-amine showing the conversion of the dihydroxy precursor to the trichloro intermediate, followed by selective amination.

3.2 Detailed Protocol

-

C5-Chlorination: Treat 4,6-dihydroxy-2-methylpyrimidine with sulfuryl chloride (

) in glacial acetic acid. The electron-rich C5 position is selectively chlorinated. -

Dehydroxychlorination: React the 5-chloro intermediate with phosphorus oxychloride (

) under reflux. Critical: Ensure complete moisture exclusion to prevent hydrolysis back to the starting material. -

Selective Amination: The resulting 4,5,6-trichloro-2-methylpyrimidine has two equivalent electrophilic sites (C4 and C6). Treatment with 1 equivalent of ammonia (in methanol or aqueous dioxane) at low temperature (0 °C) effects a single

displacement.-

Why: The first amine substitution deactivates the ring, preventing the second chlorine (at C6) from reacting under mild conditions, thus preserving the 5,6-dichloro motif.

-

Applications in Drug Discovery

This compound serves as a "scaffold locker" in medicinal chemistry. The C4-amine provides a hydrogen bond donor, while the C5 and C6 chlorines offer handles for further functionalization or lipophilic bulk.

-

Microtubule Targeting Agents (MTAs): The 5,6-dichloro moiety mimics the steric bulk of biological substrates, allowing the pyrimidine ring to fit into hydrophobic pockets of tubulin (e.g., the colchicine binding site).

-

Sequential Functionalization: The remaining C6-chlorine is less reactive than the original C4/C6 chlorines but can be displaced by stronger nucleophiles (e.g., anilines, thiols) at elevated temperatures, allowing for the construction of non-symmetric 4,6-diaminopyrimidines.

Handling & Safety Protocol

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent slow hydrolysis of the C-Cl bonds.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 736674, 4,6-Dichloro-2-methylpyrimidin-5-amine (Isomer Reference). Retrieved from [Link]

-

Gangjee, A., et al. (2010). Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site. Bioorganic & Medicinal Chemistry.[5][6] (Describes synthesis from 5,6-dichloro-2-methylpyrimidin-4-amine). Retrieved from [Link]

Sources

- 1. 310400-38-5|4-Amino-5,6-dichloropyrimidine|BLD Pharm [bldpharm.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4,5-DICHLORO-6-HYDROXYPYRIMIDINE | 88982-91-6 [chemicalbook.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Solubility Profile of 5,6-Dichloro-2-methylpyrimidin-4-amine

Foreword: The Critical Role of Solubility in Modern Drug Discovery